2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid typically involves the reaction of piperazine derivatives with phenylacetic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a cyclizing agent to form the piperazine ring . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often using acetic anhydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, altering their activity and leading to various biological effects . The phenylacetic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)acetic acid include:
2-(4-(2,5-Dioxopyrrolidin-1-yl)phenyl)acetic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperazine ring.
4-(2,5-Dioxopiperazin-1-yl)benzoic acid: This compound features a benzoic acid moiety instead of phenylacetic acid.
2-(4-(2,5-Dioxopiperazin-1-yl)phenyl)propanoic acid: This compound has a propanoic acid moiety instead of phenylacetic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2,5-dioxopiperazin-1-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-7-14(11(16)6-13-10)9-3-1-8(2-4-9)5-12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNXQHLLJKMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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